molecular formula C13H18Cl3NO B1440789 4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-01-7

4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1440789
CAS No.: 1219981-01-7
M. Wt: 310.6 g/mol
InChI Key: JTUCYXFTGMGLIS-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl3NO It is known for its unique structure, which includes a piperidine ring substituted with a 2-(2,3-dichlorophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dichlorophenol and piperidine.

    Ether Formation: 2,3-dichlorophenol is reacted with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol.

    Substitution Reaction: The 2-(2,3-dichlorophenoxy)ethanol is then reacted with piperidine in the presence of a suitable base to form 4-[2-(2,3-dichlorophenoxy)ethyl]piperidine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Uniqueness

4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy group. This unique structure can result in different chemical and biological properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-2-1-3-12(13(11)15)17-9-6-10-4-7-16-8-5-10;/h1-3,10,16H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUCYXFTGMGLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-01-7
Record name Piperidine, 4-[2-(2,3-dichlorophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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